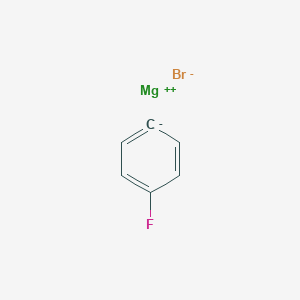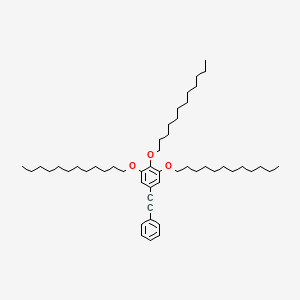
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene is a complex organic compound known for its unique structural properties. This compound features a benzene ring substituted with three dodecyloxy groups and a phenylethynyl group. The presence of long alkyl chains and an ethynyl group imparts distinct physical and chemical characteristics, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with dodecyl bromide in the presence of a strong base, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the ethynyl group to an ethylene or ethane group.
Substitution: The dodecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyloxybenzoic acids, while reduction can produce dodecyloxybenzene derivatives with saturated alkyl chains.
科学的研究の応用
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane proteins and lipid bilayers.
Industry: It is used in the production of advanced materials, such as liquid crystals and conductive polymers.
作用機序
The mechanism by which 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene exerts its effects is largely dependent on its structural features. The long dodecyloxy chains provide hydrophobic interactions, while the phenylethynyl group offers rigidity and electronic properties. These characteristics enable the compound to interact with various molecular targets, such as lipid membranes and proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Lacks the phenylethynyl group, resulting in different physical and chemical properties.
1,2,4-Tris(dodecyloxy)-5-(phenylethynyl)benzene: Similar structure but with different substitution patterns on the benzene ring.
1,3,5-Tris(dodecyloxy)-2-(phenylethynyl)benzene: Another isomer with varied substitution positions.
Uniqueness
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct amphiphilic and electronic properties. This makes it particularly valuable in applications requiring precise molecular interactions and self-assembly behavior.
特性
CAS番号 |
680997-46-0 |
|---|---|
分子式 |
C50H82O3 |
分子量 |
731.2 g/mol |
IUPAC名 |
1,2,3-tridodecoxy-5-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C50H82O3/c1-4-7-10-13-16-19-22-25-28-34-41-51-48-44-47(40-39-46-37-32-31-33-38-46)45-49(52-42-35-29-26-23-20-17-14-11-8-5-2)50(48)53-43-36-30-27-24-21-18-15-12-9-6-3/h31-33,37-38,44-45H,4-30,34-36,41-43H2,1-3H3 |
InChIキー |
RDLQLDUISXMPCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
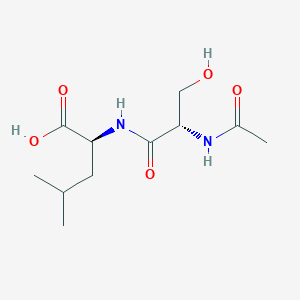
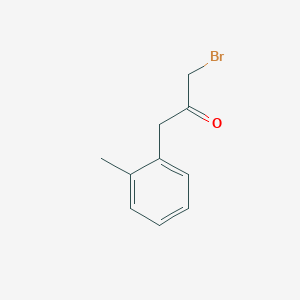
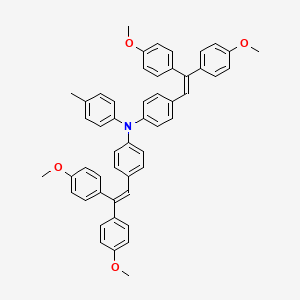
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
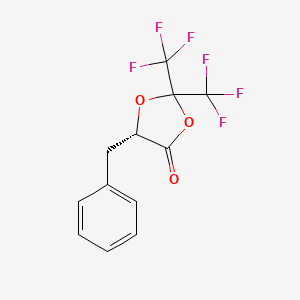

![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)

![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
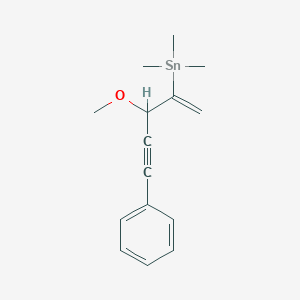
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
